氯化贝他奈胆碱

描述

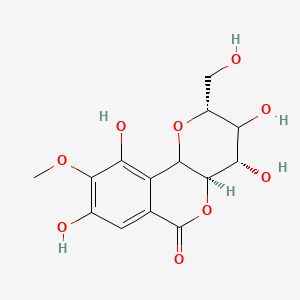

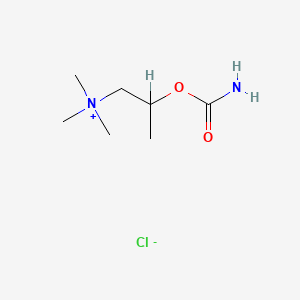

氯化贝他奈胆碱是一种合成的酯类化合物,在结构和药理学上与乙酰胆碱相关。 它是一种选择性刺激毒蕈碱受体而不影响烟碱受体的副交感神经兴奋剂胆碱氨基甲酸酯 。 与乙酰胆碱不同,氯化贝他奈胆碱不被胆碱酯酶水解,因此作用时间更长 。 它主要用于治疗尿潴留和神经源性膀胱无力 .

科学研究应用

氯化贝他奈胆碱在科学研究中有着广泛的应用:

化学: 用作研究酯化和水解反应的模型化合物.

生物学: 用于研究毒蕈碱受体功能和副交感神经系统活动.

作用机制

生化分析

Biochemical Properties

Bethanechol chloride acts by stimulating muscarinic receptors, having little to no impact on nicotinic receptors . It is selective for muscarinic receptors, and the charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .

Cellular Effects

Bethanechol chloride is used to increase bladder contractions when the bladder has been weakened or when the bladder cannot completely empty . It works by helping the bladder muscle to squeeze better, thereby improving the ability to urinate . It also stimulates gastric motility and increases the tone of the lower esophageal sphincter .

Molecular Mechanism

The molecular mechanism of action of bethanechol chloride involves the stimulation of the parasympathetic nervous system . It increases the tone of the detrusor urinae muscle, usually producing a contraction sufficiently strong to initiate micturition and empty the bladder .

Temporal Effects in Laboratory Settings

It is known that bethanechol chloride has a long duration of action due to its resistance to hydrolysis by cholinesterase .

Dosage Effects in Animal Models

In animal models, the effects of bethanechol chloride can vary with different dosages . The most common side effects at normal doses include diarrhea, appetite loss, vomiting, and drooling . Serious side effects, which tend to involve overdosing, include abnormal or slow heart rhythms, weakness, collapse, wheezing, difficulty breathing, or coughing .

Metabolic Pathways

It is known that bethanechol chloride is not degraded by cholinesterase, which allows it to have a long duration of action .

Transport and Distribution

Bethanechol chloride does not cross the blood-brain barrier due to its charged quaternary amine moiety .

Subcellular Localization

Due to its charged quaternary amine, it is unlikely to cross cell membranes and is therefore likely to remain in the extracellular space .

准备方法

合成路线和反应条件

氯化贝他奈胆碱可以通过一系列化学反应合成,这些反应涉及β-甲基胆碱与氨基甲酸的酯化反应。 该反应通常使用强酸催化剂,在受控温度条件下进行,以确保形成所需的酯 .

工业生产方法

在工业生产中,氯化贝他奈胆碱通过多步工艺生产,包括β-甲基胆碱与氨基甲酸的酯化反应,然后进行纯化和结晶步骤以获得最终产物 。 该工艺针对高收率和纯度进行了优化,确保化合物符合药典标准。

化学反应分析

相似化合物的比较

属性

IUPAC Name |

2-carbamoyloxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

674-38-4 (Parent) | |

| Record name | Bethanechol chloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022676 | |

| Record name | Bethanechol chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

590-63-6 | |

| Record name | Bethanechol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethanechol chloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethanechol chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bethanechol chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bethanechol chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoyloxypropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETHANECHOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QBZ2LO84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bethanechol Chloride exert its effects within the body?

A1: Bethanechol Chloride functions as a muscarinic cholinergic receptor agonist. [, , , , , , , ] This means it binds to and activates muscarinic receptors, which are found in various tissues and organs, mimicking the actions of the neurotransmitter acetylcholine. [, , , , , , , ] Activation of these receptors leads to a range of physiological responses depending on the tissue involved. For instance, in the bladder, it stimulates detrusor muscle contraction, aiding in bladder emptying. [, ]

Q2: Could you elaborate on the specific impact of Bethanechol Chloride on gastric secretion?

A2: Research using isolated canine stomachs reveals that Bethanechol Chloride acts as a potent stimulant of both gastric acid and pepsin secretion. [, ] Interestingly, it demonstrates a synergistic effect when combined with other secretagogues like pentagastrin and histamine, leading to a greater than additive increase in secretion. [, ]

Q3: What is the molecular formula and weight of Bethanechol Chloride?

A4: The molecular formula of Bethanechol Chloride is C7H17ClN2O2, and its molecular weight is 196.68 g/mol. [, ]

Q4: Are there different crystalline forms of Bethanechol Chloride, and how do their stabilities compare?

A5: Bethanechol Chloride exists in both monoclinic and orthorhombic crystalline forms. [] Research suggests that the monoclinic form is more stable. [] The compound degrades upon melting, with the process involving dissolution in its liquid degradant, betamethylcholine chloride. []

Q5: How does humidity affect the stability of Bethanechol Chloride?

A6: Bethanechol Chloride exhibits significant hygroscopicity. [] Dynamic vapor sorption analysis revealed a deliquescent point at 56% relative humidity at 25°C. []

Q6: How stable are extemporaneously compounded oral liquids containing Bethanechol Chloride?

A7: Studies show that Bethanechol Chloride (5mg/mL) remains stable for at least 60 days at both 5°C and 25°C in oral liquids compounded with Ora-Sweet and Ora-Plus, Ora-Sweet SF and Ora-Plus, and cherry syrup. []

Q7: What analytical techniques are employed to quantify Bethanechol Chloride in various matrices?

A7: Several methods have been developed for Bethanechol Chloride quantification, including:

- HPLC-MS/MS: This highly sensitive and reliable method allows for the determination of Bethanechol Chloride in rat serum. []

- Proton magnetic resonance spectroscopy: This method offers a simple and reliable approach for assaying Bethanechol Chloride in tablets. []

- Aqueous infrared pharmaceutical analysis with flow injection analysis (FIA) and Fourier transform infrared (FT-IR) spectroscopy: This technique, utilizing a cylindrical internal reflectance (CIRCLE) cell, allows for rapid and reproducible determination of Bethanechol Chloride in aqueous solutions. []

Q8: What preclinical models have been used to study the effects of Bethanechol Chloride on bladder function?

A9: Researchers have used various animal models to investigate the effects of Bethanechol Chloride on bladder function. For instance, studies in rats examined its impact on renal electrolyte excretion and bladder contractions. [, ] Additionally, a mouse model of multiple sclerosis was used to assess its efficacy in addressing bladder dysfunction, with high-resolution ultrasonography employed to monitor bladder volume changes non-invasively. []

Q9: How does Bethanechol Chloride compare to other drugs in treating reflux esophagitis?

A10: Double-blind clinical trials compared the efficacy of Bethanechol Chloride to Cimetidine in treating reflux esophagitis. [] Both drugs demonstrated similar effectiveness in reducing symptoms and endoscopic lesions. [] While Cimetidine showed a slightly higher rate of complete endoscopic healing, both drugs offer viable treatment options. []

Q10: Has Bethanechol Chloride been investigated for direct delivery to the central nervous system?

A11: Yes, researchers have explored intracranial routes of administration for Bethanechol Chloride, particularly in the context of Alzheimer's disease. [, ] While initial trials indicated feasibility and some cognitive improvement, larger double-blind studies did not show sufficient efficacy to justify continued use. [, ]

Q11: Are there any documented cases of Bethanechol Chloride reversing drug-induced sexual dysfunction?

A12: A case report describes a patient experiencing erectile and ejaculatory dysfunction as a side effect of tricyclic antidepressants and Mazindol. [] The patient regained satisfactory sexual function with Bethanechol Chloride administration (20mg orally), suggesting its potential in mitigating such drug-induced side effects. []

Q12: Has Bethanechol Chloride shown potential in influencing pancreatic carcinogenesis?

A13: Studies in hamster models demonstrated that Bethanechol Chloride exhibits an inhibitory effect on pancreatic carcinogenesis induced by N-nitrosobis(2-oxopropyl)amine (BOP). [] The compound significantly reduced tumor incidence, multiplicity, size, and latency, particularly when administered daily following BOP exposure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。